![molecular formula C22H19FN2O3 B7661996 5-(4-fluorophenyl)-N-[4-[(2-oxopyrrolidin-1-yl)methyl]phenyl]furan-2-carboxamide](/img/structure/B7661996.png)
5-(4-fluorophenyl)-N-[4-[(2-oxopyrrolidin-1-yl)methyl]phenyl]furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-fluorophenyl)-N-[4-[(2-oxopyrrolidin-1-yl)methyl]phenyl]furan-2-carboxamide, also known as FPhC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. FPhC belongs to the class of furan-2-carboxamides and has a molecular weight of 450.5 g/mol. In
Mécanisme D'action
The mechanism of action of 5-(4-fluorophenyl)-N-[4-[(2-oxopyrrolidin-1-yl)methyl]phenyl]furan-2-carboxamide is not fully understood, but it is believed to involve the inhibition of target enzymes through binding to their active sites. This compound has been shown to interact with key amino acid residues in the active sites of target enzymes, leading to the disruption of their catalytic activity. The precise mode of binding and inhibition may vary depending on the target enzyme, and further studies are needed to elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been reported to reduce blood glucose levels in diabetic mice, decrease oxidative stress in neuronal cells, and inhibit the growth of cancer cells. This compound has also been shown to modulate the expression of genes involved in inflammation, apoptosis, and cell cycle regulation, suggesting that it may have pleiotropic effects on cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
5-(4-fluorophenyl)-N-[4-[(2-oxopyrrolidin-1-yl)methyl]phenyl]furan-2-carboxamide has several advantages for lab experiments, including its high purity, stability, and solubility in common organic solvents. This compound can be easily synthesized using standard laboratory equipment and procedures, making it accessible to researchers with basic synthetic chemistry skills. However, this compound also has some limitations, such as its relatively low potency and selectivity compared to other enzyme inhibitors. Further optimization of the structure and synthesis of this compound may be needed to improve its efficacy and specificity.
Orientations Futures
There are several future directions for research on 5-(4-fluorophenyl)-N-[4-[(2-oxopyrrolidin-1-yl)methyl]phenyl]furan-2-carboxamide. One area of interest is the development of this compound-based drugs for the treatment of diabetes, cancer, and other diseases. Further studies are needed to evaluate the pharmacokinetics, toxicity, and efficacy of this compound in animal models and clinical trials. Another area of interest is the elucidation of the mechanism of action of this compound and its interactions with target enzymes at the molecular level. This may involve the use of computational modeling, X-ray crystallography, and other advanced techniques. Finally, the synthesis and modification of this compound analogs may lead to the discovery of more potent and selective enzyme inhibitors with therapeutic potential.
Méthodes De Synthèse
The synthesis of 5-(4-fluorophenyl)-N-[4-[(2-oxopyrrolidin-1-yl)methyl]phenyl]furan-2-carboxamide involves the reaction of 4-fluoroaniline with 2-oxopyrrolidine-1-ylmethyl 4-(chloromethyl)phenyl carbonate, followed by the reaction of the resulting intermediate with furan-2-carboxylic acid. The final product is obtained after purification and characterization using various analytical techniques, such as NMR, IR, and mass spectrometry. The synthesis of this compound has been reported in several research articles, and the yield and purity of the product can be optimized by modifying the reaction conditions.
Applications De Recherche Scientifique
5-(4-fluorophenyl)-N-[4-[(2-oxopyrrolidin-1-yl)methyl]phenyl]furan-2-carboxamide has been studied extensively for its potential applications in medicinal chemistry. It has been shown to exhibit inhibitory activity against various enzymes, such as aldose reductase, protein tyrosine phosphatase 1B, and dipeptidyl peptidase-4, which are implicated in the pathogenesis of several diseases, including diabetes, cancer, and Alzheimer's disease. This compound has also been reported to possess anti-inflammatory, antioxidant, and antitumor properties, making it a promising candidate for drug development.
Propriétés
IUPAC Name |
5-(4-fluorophenyl)-N-[4-[(2-oxopyrrolidin-1-yl)methyl]phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O3/c23-17-7-5-16(6-8-17)19-11-12-20(28-19)22(27)24-18-9-3-15(4-10-18)14-25-13-1-2-21(25)26/h3-12H,1-2,13-14H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKGZCHDJASRAJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CC=C(C=C2)NC(=O)C3=CC=C(O3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

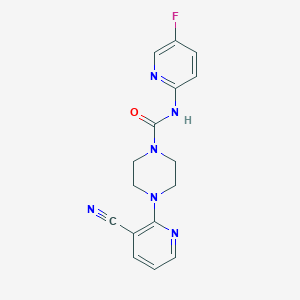

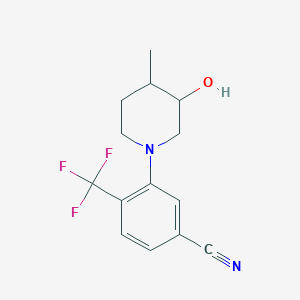

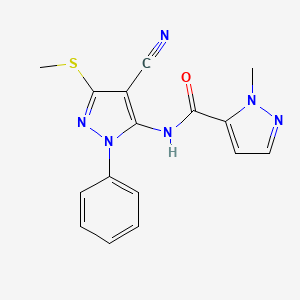
![[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-(2-fluoro-6-hydroxyphenyl)methanone](/img/structure/B7661955.png)
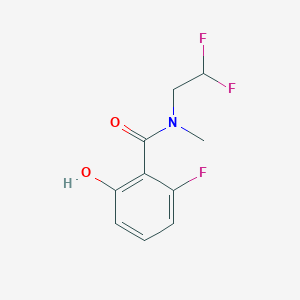
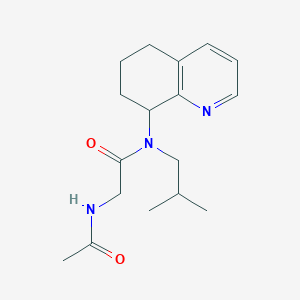
![2-[6-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)pyrimidin-4-yl]-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine](/img/structure/B7661982.png)
![1-[4-(5-Ethyl-3-methyl-1,2-oxazole-4-carbonyl)piperazin-1-yl]-2-pyridin-2-ylethanone](/img/structure/B7661988.png)
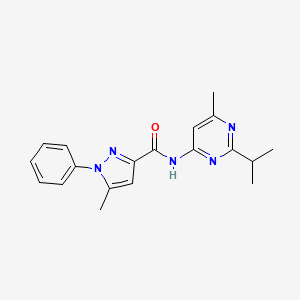
![1-[3-[(2,5-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino]propyl]pyrrolidine-2,5-dione](/img/structure/B7662012.png)
![4-[[(5-fluoropyridin-2-yl)carbamoylamino]methyl]-N,N-dimethylbenzamide](/img/structure/B7662014.png)
